3,4-Dibromofuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-3-2-9-4(1-8)5(3)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGFXCFLPWYSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(O1)C=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298706 | |
| Record name | 3,4-Dibromo-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-03-0 | |
| Record name | 3,4-Dibromo-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromo-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Dibromofuran 2 Carbaldehyde
Strategies for Regioselective Dibromination and Formylation of Furan (B31954) Systems
The precise installation of substituents on the furan ring is a significant synthetic challenge due to the ring's sensitivity and the potential for multiple reaction pathways. The synthesis of 3,4-Dibromofuran-2-carbaldehyde requires meticulous control over both bromination and formylation reactions to achieve the desired 3,4-dibromo and 2-formyl substitution pattern.
Direct Bromination Approaches and Optimization
Direct bromination of an unsubstituted furan ring with molecular bromine typically results in a mixture of products, including 2-bromofuran (B1272941) and 2,5-dibromofuran, and can lead to ring-opening under certain conditions. cdnsciencepub.com Achieving the 3,4-dibromo substitution pattern often necessitates starting with a precursor that already contains the desired bromine atoms or by employing a multi-step strategy. A plausible route involves the synthesis of 3,4-dibromofuran (B150810) first, followed by formylation. 3,4-Dibromofuran can be synthesized from precursors like trans-2,3-dibromo-2-butene-1,4-diol (B146538) through cyclization reactions. chemicalbook.com Another approach involves the oxidation of related compounds using reagents like potassium dichromate and sulfuric acid. chemicalbook.com
Attempting to directly brominate furan-2-carbaldehyde (furfural) is complicated by the electronic nature of the furan ring, which is activated towards electrophilic substitution, and the deactivating effect of the aldehyde group. Reaction with aqueous bromine on furfural (B47365) has been observed to lead to complex product mixtures and potential ring hydration. cdnsciencepub.com Therefore, regioselective synthesis generally avoids direct bromination of simple furans in favor of building the ring from an already brominated acyclic precursor or by formylating a pre-existing 3,4-dibromofuran.
Formylation Techniques and Positional Control in Furan Synthesis
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. organic-chemistry.orgchemistrysteps.com This reaction typically introduces an aldehyde group at the most electron-rich position, which for furan is the 2-position. chemistrysteps.com This inherent regioselectivity makes it the ideal method for converting 3,4-dibromofuran into the target compound, this compound.
The reaction involves the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comwikipedia.org This electrophilic species is then attacked by the electron-rich furan ring. A subsequent hydrolysis step during aqueous workup converts the resulting iminium intermediate into the final aldehyde. jk-sci.com The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction follows the order of pyrrole (B145914) > furan > thiophene. jk-sci.com
| Reagent System | Substrate | Product | Yield | Reference |
| DMF / POCl₃ | Electron-Rich Arenes | Aryl Aldehyde | Varies | jk-sci.com |
| DMF-d₇ / (COCl)₂ | Furan | Furan-2-carbaldehyde-d | 99% | mdpi.com |
| BTC / DMF | 1,3-Propanediones | Flavones (via cyclodehydration) | Good | psu.edu |
| DMF: N,N-dimethylformamide; POCl₃: Phosphorus oxychloride; (COCl)₂: Oxalyl chloride; BTC: bis-(Trichloromethyl) carbonate |
Multi-step Convergent and Divergent Synthetic Routes Utilizing this compound Precursors
This compound is a valuable building block because its three functional groups—the aldehyde and two distinct carbon-bromine bonds—can be manipulated selectively to build a wide range of more complex molecules.
Total Synthesis Pathways for Functionalized Furans
The aldehyde group serves as a handle for various classical carbonyl reactions. For instance, it can undergo condensation reactions, such as the Erlenmeyer-Plöchl reaction with hippuric acid, to form azlactones, which are themselves useful synthetic intermediates. nih.govresearchgate.net The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of furan derivatives.
The true synthetic power of this precursor lies in the reactivity of the C-Br bonds. These sites are amenable to modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.orglibretexts.org By using a palladium catalyst and a base, the bromine atoms can be replaced with a variety of aryl, vinyl, or alkyl groups from boronic acids or their esters. wikipedia.orglibretexts.org This allows for the construction of complex biaryl and polycyclic systems. The differential reactivity of the bromine atoms at the 3- and 4-positions can potentially be exploited for sequential, site-selective couplings to create unsymmetrical, highly substituted furans. This stepwise functionalization is a key strategy in the total synthesis of complex natural products and materials. researchgate.net
Protecting Group Strategies for Aldehyde Functionality
When performing chemical transformations on the C-Br bonds, such as metal-catalyzed cross-coupling or metal-halogen exchange, the aldehyde group can interfere with the reaction. The aldehyde is sensitive to the nucleophilic and basic conditions often employed in these reactions. To prevent unwanted side reactions, the aldehyde group is often temporarily masked with a protecting group.
The most common strategy for protecting aldehydes is their conversion to acetals. researchgate.net This is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. The resulting acetal (B89532) is stable to a wide range of non-acidic reagents, including organometallics and bases used in coupling reactions. After the desired modification of the furan ring is complete, the aldehyde can be easily regenerated by hydrolysis with aqueous acid.
| Protecting Group Type | Reagent(s) | Conditions | Stability |
| Dimethyl Acetal | Methanol, Acid Catalyst | Anhydrous | Stable to base, organometallics; Cleaved by aqueous acid |
| 1,3-Dioxolane (Cyclic Acetal) | Ethylene Glycol, Acid Catalyst | Anhydrous, Dean-Stark | More stable than acyclic acetals to acid hydrolysis |
| 1,3-Dioxane (Cyclic Acetal) | 1,3-Propanediol, Acid Catalyst | Anhydrous, Dean-Stark | Generally stable to base, nucleophiles; Cleaved by aqueous acid |
| Dithioacetal | Ethanedithiol, Lewis Acid | Anhydrous | Very stable to acid/base; Cleaved by oxidative/mercury-based methods |
Green Chemistry and Sustainable Synthetic Approaches in Halogenated Furan Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like halogenated furans to minimize environmental impact. greenpeace.to A key focus is the use of starting materials derived from renewable biomass. Furfural, the parent compound of furan-2-carbaldehyde, is produced industrially from lignocellulosic biomass, making it a sustainable feedstock. researchgate.net
Sustainable synthetic methods focus on several key areas:
Catalysis: Employing highly efficient and recyclable catalysts, such as palladium complexes on solid supports or in aqueous micellar systems for cross-coupling reactions, reduces metal waste and simplifies purification. organic-chemistry.orglibretexts.org Copper-catalyzed reactions are also gaining attention as a more abundant and less expensive alternative to palladium for certain transformations. acs.org
Alternative Energy Sources: Microwave irradiation is used to dramatically shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net Photochemical methods, using energy-efficient light sources, are also being explored for cycloadditions and other transformations of furan derivatives. und.edu
Safer Solvents and Conditions: Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. Developing reactions that can proceed under ambient temperature and pressure further reduces the energy footprint of the synthesis. wikipedia.org
Atom Economy: Designing synthetic routes that are highly efficient, such as domino or one-pot reactions where multiple bonds are formed in a single operation, minimizes waste by maximizing the incorporation of atoms from the reactants into the final product. acs.org
By integrating these green strategies, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern imperative for environmentally responsible chemical manufacturing.
Catalytic Methods for Halogenation and Formylation
The efficient synthesis of this compound hinges on controlled methods for introducing bromine and aldehyde functionalities to the furan ring. While direct catalytic bromination of furan to achieve the 3,4-disubstituted product is challenging due to the high reactivity of the ring, specific synthetic routes have been established for its precursor, 3,4-dibromofuran. The subsequent formylation is reliably achieved using the Vilsmeier-Haack reaction, a classic method that proceeds through a catalytically generated electrophile.
Halogenation Precursor Synthesis: A documented route to the essential precursor, 3,4-dibromofuran, involves the cyclization and dehydration of a substituted butene-diol. In this method, trans-2,3-Dibromo-2-butene-1,4-diol is treated with an oxidizing agent, such as potassium dichromate, in an acidic environment to yield 3,4-dibromofuran. chemicalbook.com This transformation is a crucial step in preparing the correctly substituted furan ring required for the final product.
Formylation via Vilsmeier-Haack Reaction: The introduction of the aldehyde group at the 2-position of the 3,4-dibromofuran ring is effectively accomplished through the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.org This reaction is the method of choice for the formylation of many electron-rich heterocyclic compounds, including furans. cambridge.org
The process involves two main stages. First, the Vilsmeier reagent, a highly electrophilic chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com In the second stage, the electron-rich 3,4-dibromofuran attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during the workup phase to yield the final product, this compound. wikipedia.orgorganic-chemistry.org
Table 1: Synthesis of 3,4-Dibromofuran Precursor This table outlines a literature-documented method for synthesizing the key intermediate, 3,4-dibromofuran.
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| trans-2,3-Dibromo-2-butene-1,4-diol | Potassium dichromate, Sulfuric acid | Hexane (B92381)/Water, 85°C, 6 hours | 83% | chemicalbook.com |
Solvent and Reagent Selection for Enhanced Synthetic Efficiency
Reagent Selection: For the creation of the 3,4-dibromofuran intermediate, the choice of oxidizing agent is critical. Potassium dichromate in the presence of sulfuric acid has proven effective for the cyclization of trans-2,3-Dibromo-2-butene-1,4-diol. chemicalbook.com
In the subsequent formylation step, the combination of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is the most commonly employed set of reagents for generating the Vilsmeier reagent. ijpcbs.com DMF serves as the source of the formyl group, while POCl₃ acts as a powerful activator. chemistrysteps.com While alternatives exist, such as using N-methylformanilide instead of DMF, the DMF/POCl₃ system is widely used due to its efficiency and the commercial availability of the reagents. wikipedia.orgcambridge.org
Solvent Selection: The choice of solvent plays a significant role in reaction kinetics, temperature control, and product isolation. For the synthesis of the 3,4-dibromofuran precursor, a biphasic solvent system of hexane and water is utilized. chemicalbook.com This system facilitates the reaction while allowing for straightforward separation of the organic product.
In the Vilsmeier-Haack formylation, the reaction can often be performed using an excess of DMF, which functions as both a reagent and the solvent. cambridge.org Alternatively, inert, high-boiling solvents such as dichlorobenzene or toluene (B28343) may be used. cambridge.org The selection of a solvent in this step can influence the reaction rate and the ease of the subsequent aqueous workup required to hydrolyze the iminium intermediate to the final aldehyde.
Table 2: General Vilsmeier-Haack Formylation of Furan Derivatives This table provides examples of the Vilsmeier-Haack reaction on furan and related substrates, illustrating the general conditions applicable to the formylation of 3,4-dibromofuran.
| Substrate | Formylating Reagents | Typical Product | Reference |
|---|---|---|---|
| Furan | DMF / POCl₃ | Furan-2-carbaldehyde | cambridge.org |
| Indole | DMF / POCl₃ | Indole-3-carbaldehyde | cambridge.org |
| Anisole | DMF / POCl₃ | p-Anisaldehyde | cambridge.org |
Elucidation of Reactivity and Mechanistic Studies of 3,4 Dibromofuran 2 Carbaldehyde
Nucleophilic Substitution Reactions at Bromine Centers
The bromine atoms on the furan (B31954) ring of 3,4-Dibromofuran-2-carbaldehyde are susceptible to a variety of nucleophilic substitution reactions, most notably those catalyzed by palladium complexes. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse array of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and enyne systems. nih.govnih.gov The Suzuki and Sonogashira reactions are prominent examples that have been successfully applied to substrates like this compound.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.orgharvard.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov In the context of this compound, this would typically involve reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a C-C bond. nih.gov The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, which can range from simple palladium salts with phosphine (B1218219) ligands to more complex pre-catalysts, can influence the reaction's efficiency. libretexts.orgnih.gov
| Reaction | Catalyst | Base | Solvent | Temperature | Yield |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 °C | Good to Excellent nih.gov |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Amine Base | Anhydrous, Anaerobic | Room Temperature | Good wikipedia.orgorganic-chemistry.org |
| This table presents typical conditions for Suzuki-Miyaura and Sonogashira cross-coupling reactions. |
The Sonogashira coupling provides a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and is typically carried out under mild, anaerobic conditions. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would lead to the formation of an alkynylfuran derivative. The mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the key reactive species. wikipedia.org
Direct Nucleophilic Displacements of Bromine (e.g., with Cyanide)
While palladium-catalyzed reactions are prevalent, direct nucleophilic displacement of the bromine atoms is also possible under certain conditions. For instance, reaction with a nucleophile like cyanide could potentially replace one or both bromine atoms. Such reactions often require specific activation or are influenced by the electronic nature of the substrate. The reactivity of the bromine atoms can be influenced by the electron-withdrawing nature of the adjacent aldehyde group. The displacement of a bromine atom by a nucleophile would proceed through a nucleophilic aromatic substitution mechanism, which can be challenging for five-membered heterocycles like furan. The specific conditions required for such a transformation on this compound would need to be experimentally determined.
Reactions Involving the Carbaldehyde Moiety
The aldehyde group in this compound is a versatile functional handle that can participate in a wide range of chemical transformations. These reactions allow for the extension of the carbon chain and the introduction of new functional groups.
Condensation Reactions and Hydrazone Formation
Aldehydes readily undergo condensation reactions with various nucleophiles, particularly amines and their derivatives. mnstate.edu The reaction of this compound with a primary amine would lead to the formation of an imine, while reaction with a hydrazine (B178648) would yield a hydrazone. nih.gov These reactions typically proceed via the initial formation of a tetrahedral intermediate, which then eliminates water to form the C=N double bond. mnstate.edu Hydrazones are stable compounds that can serve as directing groups in further C-H activation reactions or be converted into other functional groups. nih.gov
| Reactant | Product Type | Key Intermediate |
| Primary Amine | Imine | Tetrahedral Aminol mnstate.edu |
| Hydrazine | Hydrazone | Tetrahedral Adduct nih.gov |
| This table outlines the products of condensation reactions with the carbaldehyde moiety. |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation of this compound to the corresponding 3,4-dibromofuran-2-carboxylic acid can be achieved using various oxidizing agents. researchgate.net Common reagents for this transformation include potassium permanganate (B83412) or chromium-based oxidants. libretexts.org The resulting carboxylic acid is a valuable synthetic intermediate. nih.gov
Reduction of the aldehyde to a primary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters. libretexts.orglibretexts.org The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com
| Transformation | Reagent | Product |
| Oxidation | Potassium Dichromate/H₂SO₄ | 3,4-Dibromofuran-2-carboxylic acid libretexts.org |
| Reduction | Sodium Borohydride (NaBH₄) | (3,4-Dibromofuran-2-yl)methanol libretexts.orglibretexts.org |
| This table summarizes the oxidation and reduction pathways of the aldehyde group. |
Wittig and Related Olefination Reactions
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones. masterorganicchemistry.commnstate.edu This reaction involves the use of a phosphorus ylide, which is typically prepared from a phosphonium (B103445) salt and a strong base. nrochemistry.com The reaction of this compound with a phosphorus ylide would result in the formation of a vinylfuran derivative. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The mechanism involves the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane that subsequently fragments to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com
Reactivity of the Furan Ring System Towards Further Derivatization
The reactivity of the furan ring in this compound is significantly influenced by its substituents. The furan ring is inherently an electron-rich aromatic system, making it more susceptible to electrophilic attack than benzene (B151609). pearson.compearson.com However, in this specific molecule, the presence of two bromine atoms and an aldehyde group, all of which are electron-withdrawing, profoundly alters its chemical behavior. The bromine atoms exert a deactivating inductive effect, while the 2-carbaldehyde group deactivates the ring through both resonance and inductive effects. This complex interplay of electronic effects governs the feasibility and outcome of further derivatization reactions.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. For furan, substitution occurs preferentially at the C2 or C5 positions (α-positions), which are more nucleophilic and lead to a more stable carbocation intermediate compared to attack at the C3 or C4 positions (β-positions). pearson.comonlineorganicchemistrytutor.com
In this compound, the C2, C3, and C4 positions are occupied. The only available position for a standard EAS reaction is C5. This position is alpha to the furan's oxygen atom, which would typically make it a favored site for electrophilic attack. However, the cumulative electron-withdrawing effect of the substituents presents a significant hurdle.
Deactivating Groups: The two bromine atoms and the carbaldehyde group strongly reduce the electron density of the furan ring, making it much less nucleophilic and thus less reactive towards electrophiles. uci.edu
Reaction Conditions: Standard EAS reactions such as nitration, sulfonation, or Friedel-Crafts acylation, which require potent electrophiles and often Lewis acid catalysts, are expected to be very challenging on this substrate. lumenlearning.commasterorganicchemistry.com The harsh conditions required could lead to decomposition rather than substitution.
While studies on simpler furan-2-carbaldehydes show that electrophilic substitution (e.g., halogenation) can occur, the additional presence of two bromine atoms in the target molecule makes successful EAS reactions highly improbable under typical conditions. researchgate.net No specific examples of electrophilic aromatic substitution on this compound are prominently reported, suggesting the ring is too deactivated for this class of reaction.
Photochemical reactions offer an alternative pathway for the functionalization of halogenated furans, often proceeding through mechanisms distinct from ground-state thermal reactions. Irradiation of bromo- and iodo-furans can induce homolytic cleavage of the carbon-halogen bond, generating a furyl radical intermediate that can be trapped or participate in further reactions.
Studies on brominated furan-2-carbaldehydes have demonstrated the utility of this approach. researchgate.net For instance, the irradiation of 3- and 5-bromofuran-2-carbaldehyde in aromatic solvents like benzene results in the formation of the corresponding 3- and 5-aryl-2-furyl derivatives. researchgate.net This process, known as photoarylation, effectively replaces the bromine atom with a phenyl group.
A closely related compound, 4,5-dibromofuran-2-carbaldehyde, has been successfully used as a precursor for the synthesis of 5-aryl-4-bromo-2-furyl derivatives through a similar photochemical method. researchgate.net This indicates a regioselective substitution of the bromine atom at the C5 position. Given these findings, it is highly probable that this compound could undergo analogous photochemical arylations, likely at the C4 position, although specific studies on this isomer are scarce. The general mechanism involves the photochemical generation of a furyl radical, which then attacks the aromatic solvent.
Table 1: Photochemical Reactivity of Brominated Furan-2-Carbaldehydes
| Starting Material | Reaction Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 5-Bromofuran-2-carbaldehyde | Irradiation (λ > 290 nm) in Benzene | 5-Phenylfuran-2-carbaldehyde | Photoarylation | researchgate.net |
| 4,5-Dibromofuran-2-carbaldehyde | Irradiation in Aromatic Solvent | 5-Aryl-4-bromofuran-2-carbaldehyde | Photoarylation | researchgate.net |
Reductive debromination refers to the removal of a bromine atom and its replacement with a hydrogen atom or its use in a coupling reaction where the carbon-bromine bond is cleaved.
Photochemical Debromination: As noted previously, irradiation of halogenated furans can lead to reductive debromination, particularly in non-aromatic, hydrogen-donating solvents. For example, irradiation of 4,5-dibromofuran-2-carbaldehyde in diethyl ether results in the high-yield synthesis of 4-bromofuran-2-carbaldehyde. researchgate.net This suggests that this compound could likely be selectively monodebrominated under similar photochemical conditions.
Metal-Catalyzed Cross-Coupling: A more versatile strategy for the functionalization of the C-Br bonds involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Heck reactions. These methods are powerful tools for forming new carbon-carbon bonds at the site of the halogen. Studies on the closely related 3,4-dibromofuran-2(5H)-one have shown that it readily participates in Suzuki-Miyaura reactions with arylboronic acids or their derivatives. doi.org The reaction conditions can be tuned to achieve either selective mono-arylation or di-arylation. For example, using potassium carbonate (K₂CO₃) as the base favors the substitution of the bromine at the C4 position, while using cesium carbonate (Cs₂CO₃) can lead to the substitution of both bromine atoms. doi.org
This reactivity pattern strongly suggests that this compound would be an excellent substrate for similar palladium-catalyzed cross-coupling reactions, allowing for the selective or exhaustive replacement of its bromine atoms with various aryl, alkyl, or vinyl groups.
Table 2: Suzuki-Miyaura Coupling of 3,4-Dibromofuran-2(5H)-one
| Base | Product | Outcome | Reference |
|---|---|---|---|
| K₂CO₃ | 4-Aryl-3-bromofuran-2(5H)-one | Selective Mono-substitution at C4 | doi.org |
Stereochemical Aspects in the Derivatization of this compound
The starting molecule, this compound, is planar and achiral. Therefore, stereochemical considerations become important only in reactions that either introduce a new stereocenter or involve a stereospecific cycloaddition.
Reactions at the Aldehyde Group: The most direct way to introduce stereochemistry is through reactions at the C2-carbaldehyde group.
Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde carbonyl will generate a new chiral center at the carbinol carbon, resulting in a racemic mixture of a secondary alcohol unless a chiral reagent or catalyst is employed.
Reduction: The reduction of the aldehyde to an alcohol using standard reducing agents like sodium borohydride would produce an achiral primary alcohol. However, the use of chiral reducing agents could, in principle, lead to enantiomerically enriched products if isotopic labeling were used.
Cycloaddition Reactions: The furan ring itself can participate as a 4π-electron component (a diene) in Diels-Alder reactions. organic-chemistry.orgmasterorganicchemistry.com However, the electron-withdrawing nature of the two bromine atoms and the carbaldehyde group significantly reduces the electron density of the furan ring, making it a poor diene for a normal-electron-demand Diels-Alder reaction.
Conversely, these electron-withdrawing groups make the furan system a potential candidate to act as a 2π-electron component (a dienophile) in an inverse-electron-demand Diels-Alder reaction. More plausibly, the C3-C4 double bond could act as a dienophile with a very electron-rich diene. The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgopenstax.org If this compound were to react as a dienophile, the substituents on the diene would determine the stereochemistry of the resulting cycloadduct.
Furthermore, studies on the parent 3,4-dibromofuran (B150810) show that it undergoes a [4+2] cycloaddition with azo diesters, leading to complex bicyclic structures with multiple stereocenters and observable conformational isomers (atropisomers) due to restricted rotation. rsc.org This highlights the potential for the furan ring system, even when substituted with bromine, to engage in stereochemically rich transformations.
Advanced Spectroscopic Characterization and Computational Chemistry of 3,4 Dibromofuran 2 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 3,4-Dibromofuran-2-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.
In the ¹H NMR spectrum, one would expect to observe two signals in the aromatic region corresponding to the single proton on the furan (B31954) ring (H-5) and the aldehydic proton. The chemical shift of the furan proton would be influenced by the electron-withdrawing effects of the two bromine atoms and the aldehyde group. Similarly, the ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the molecule (four in the furan ring and one in the carbonyl group). oregonstate.eduorganicchemistrydata.org The positions of the brominated carbons (C-3 and C-4) would be shifted upfield compared to unsubstituted furan, a typical effect of heavy halogens. ic.ac.ukorganicchemistrydata.org
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-CHO | ~9.5-10.0 | ~180-190 |
| C3-Br | - | ~110-120 |
| C4-Br | - | ~115-125 |
| C5-H | ~7.5-8.0 | ~145-155 |
| C2 | - | ~150-160 |
Note: These are estimated values based on data for similar substituted furans and general substituent effects.
For derivatives of this compound, where the structure is more complex, a suite of 2D NMR experiments is indispensable. sigmaaldrich.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish connectivity between adjacent protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as C-2, C-3, and C-4 in the parent compound. columbia.eduresearchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): For complex derivatives, NOESY can provide information about the spatial proximity of protons, which is vital for determining stereochemistry.
These techniques, when used in combination, allow chemists to piece together the complete structural puzzle of even highly substituted furan derivatives. nih.govgithub.ioresearchgate.net
NMR spectroscopy is not only for static structural elucidation but is also a dynamic tool for studying reaction mechanisms. By monitoring a reaction over time directly in the NMR tube (in situ monitoring), researchers can identify transient intermediates, determine reaction kinetics, and probe the influence of catalysts and reagents. ic.ac.uk For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions at the bromine positions, NMR could be used to observe the formation of organometallic intermediates and track the progress of the reaction to optimize conditions and understand the catalytic cycle.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying specific functional groups.
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. Other key bands would include C-H stretching for the aldehyde and furan ring protons, C-O-C stretching of the furan ether linkage, and C=C stretching of the ring. The C-Br stretching vibrations would appear at lower frequencies, typically in the 500-650 cm⁻¹ range. maxapress.commdpi.com
Raman spectroscopy would also detect these vibrations, but with different intensities based on the change in polarizability of the bonds. The C=C and C-Br bonds, in particular, are expected to give rise to strong Raman signals. researchgate.netresearchgate.netnih.govmdpi.com Comparing experimental IR and Raman spectra with theoretical spectra calculated using computational methods can lead to a very precise assignment of every vibrational mode. chemicalbook.comglobalresearchonline.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (HRMS, ESI-MS)
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of this compound (C₅H₂Br₂O₂) with high precision. This allows for the unambiguous determination of its elemental formula. The isotopic pattern would be highly characteristic due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This would result in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1.
Electrospray Ionization (ESI-MS) is a soft ionization technique often used for analyzing products from reactions in solution. rsc.org For derivatives of this compound, ESI-MS would be used to identify products and intermediates. mdpi.com Electron Ionization (EI-MS) is a higher-energy technique that causes extensive fragmentation. The resulting fragmentation pattern provides a structural fingerprint and can help elucidate the connectivity of the molecule. Expected fragmentations for this compound might include the loss of a hydrogen atom (M-1), the loss of the CHO group (M-29), and the loss of bromine atoms.
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. researchgate.net This technique provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a suitable single crystal of this compound or one of its solid derivatives would need to be grown. The diffraction pattern produced when the crystal is irradiated with X-rays allows for the calculation of the electron density map and thus the exact atomic positions. mdpi.com This method would confirm the planarity of the furan ring and provide precise measurements of the C-Br, C=O, and other bond lengths and angles, offering invaluable data for comparison with computational models.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful partner to experimental analysis. nih.govresearchgate.net Quantum mechanical calculations can predict a wide range of molecular properties for this compound before it is even synthesized. maxapress.comglobalresearchonline.net
These calculations can provide:
Optimized Molecular Geometry: Predicting bond lengths and angles in the gas phase, which can be compared to X-ray data. researchgate.net
Spectroscopic Data: Simulating NMR chemical shifts, IR, and Raman vibrational frequencies. Comparing these calculated spectra with experimental ones aids in the definitive assignment of signals. globalresearchonline.net
Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. This information is key to understanding the molecule's reactivity, such as identifying sites susceptible to nucleophilic or electrophilic attack.
Reaction Mechanisms: Modeling entire reaction pathways, including transition state structures and energies, to provide a deep understanding of how the molecule reacts and to predict the feasibility of proposed synthetic routes. maxapress.com
For this compound, computational studies would be invaluable for understanding the influence of the two bromine atoms and the aldehyde group on the aromaticity and electronic structure of the furan ring, thereby predicting its chemical behavior in various reactions. acs.orgacs.orgbenthamscience.com
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. globalresearchonline.net It is widely used to investigate the electronic structure of molecules, which in turn governs their stability and chemical reactivity. nih.gov
Electronic Properties and Frontier Molecular Orbitals (FMOs): The electronic character of this compound is determined by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov For furan itself, the HOMO and LUMO are key to its electron-donating tendencies in reactions. mdpi.com In this compound, the presence of electron-withdrawing bromine atoms and the aldehyde group is expected to lower the energy of both the HOMO and LUMO, influencing its reactivity profile.
Reactivity Descriptors and Molecular Electrostatic Potential (MEP): From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. nih.govresearchgate.net These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net The electrophilicity index is particularly useful for predicting how a molecule will behave in reactions involving charge transfer. researchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential (red/yellow) around the furan oxygen and a positive potential (blue) near the aldehyde proton and the carbon of the carbonyl group, indicating the most probable sites for reactive encounters.
Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound Note: These values are hypothetical, based on typical results from DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) for similar substituted furans, and serve to illustrate the data obtained from such analyses.
| Parameter | Symbol | Value (Illustrative) | Significance |
| HOMO Energy | EHOMO | -7.2 eV | Indicates electron-donating capability. |
| LUMO Energy | ELUMO | -2.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ΔE | 4.7 eV | Relates to chemical stability and reactivity. nih.gov |
| Electronegativity | χ | 4.85 eV | Measures the tendency to attract electrons. researchgate.net |
| Chemical Hardness | η | 2.35 eV | Measures resistance to change in electron distribution. researchgate.net |
| Electrophilicity Index | ω | 4.99 eV | Quantifies the electrophilic nature of the molecule. researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are crucial to its function and reactivity. These aspects are explored through conformational analysis and molecular dynamics simulations.
Conformational Isomerism: Like other furan-2-carbaldehyde derivatives, this compound is expected to exist as a mixture of two planar conformers, defined by the orientation of the aldehyde group relative to the furan ring's oxygen atom. mdpi.com These are the OO-cis and OO-trans isomers. Computational methods, such as performing a potential energy surface (PES) scan by rotating the C-C bond between the ring and the aldehyde group, can determine the relative energies of these conformers and the energy barrier to their interconversion. manchester.ac.uk For the parent furan-2-carbaldehyde, the OO-cis conformer is often found to be slightly more stable.
Molecular Dynamics (MD) Simulations: MD simulations provide a computational microscope to observe the motion of atoms in a molecule over time. nih.gov By simulating the molecule in a virtual box, often with solvent molecules, MD can reveal how this compound interacts with its environment, its conformational flexibility at different temperatures, and the stability of any intermolecular interactions, such as hydrogen bonds. nih.govresearchgate.net For halogenated compounds, the accuracy of MD simulations is highly dependent on the quality of the force field—the set of parameters that defines the potential energy of the system. nih.gov Therefore, careful selection and validation of force fields are critical for obtaining meaningful results. nih.gov
Table 2: Predicted Conformational Data for this compound Note: Data is illustrative, based on computational studies of related furan-2-carbaldehydes.
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| OO-trans | 180° | 0.00 (most stable) | ~65% |
| Transition State | ~90° | ~8.5 | Negligible |
| OO-cis | 0° | ~0.45 | ~35% |
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental results and the structural confirmation of newly synthesized compounds. nih.govresearchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule. globalresearchonline.net The resulting computed spectrum, which shows the position and intensity of infrared (IR) and Raman bands, can be compared directly with experimental data. mdpi.com This comparison helps to assign specific vibrational modes to the observed peaks, such as the characteristic C=O stretch of the aldehyde, C-Br stretches, and the various C-C and C-O stretching and bending modes of the furan ring. globalresearchonline.net Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental values. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a routine computational task. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. globalresearchonline.netresearchgate.net These values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net Such calculations can help assign peaks in complex spectra and distinguish between different isomers or conformers.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to investigate the electronic transitions that give rise to UV-Vis absorption spectra. globalresearchonline.net The calculations yield the excitation energies and oscillator strengths for transitions between molecular orbitals, which correspond to the absorption wavelengths (λmax) and intensities. researchgate.net For a molecule like this compound, TD-DFT can predict the π → π* and n → π* transitions associated with the conjugated furan system and the carbonyl group.
Table 3: Computational Methods for Spectroscopic Prediction
| Spectroscopy | Computational Method | Predicted Parameters | Typical Software |
| Infrared (IR) & Raman | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational Frequencies, Intensities | Gaussian, ORCA |
| NMR | DFT + GIAO | Chemical Shifts (δ), Coupling Constants (J) | Gaussian, ORCA |
| UV-Visible | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths | Gaussian, ORCA |
Reaction Mechanism Elucidation via Computational Pathways
One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can trace the lowest energy path from reactants to products, providing a detailed, step-by-step picture of the chemical transformation. rsc.org
This process involves:
Optimizing Geometries: The structures of reactants, products, intermediates, and transition states are located and optimized.
Locating Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. Sophisticated algorithms are used to find this first-order saddle point.
Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (Ea), which determines the reaction rate. researchgate.net A lower activation barrier implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.
For this compound, this methodology could be applied to study a variety of reactions, such as nucleophilic addition to the aldehyde, electrophilic substitution on the furan ring, or participation in cycloaddition reactions. researchgate.netpku.edu.cn For example, in a study of the Erlenmeyer-Plöchl reaction of substituted furan-2-carboxaldehydes with hippuric acid, computational analysis could clarify the influence of the bromo-substituents on the reactivity of the aldehyde group compared to other derivatives. nih.gov Such studies can reveal whether a reaction proceeds through a concerted (single-step) or stepwise mechanism and identify the rate-determining step. pku.edu.cn
Table 4: Illustrative Computational Profile for a Hypothetical Reaction Step (Example: Nucleophilic addition of a generic nucleophile, Nu⁻, to the aldehyde group)
| Species | Description | Relative Free Energy (kcal/mol) | Key Characteristics |
| Reactants | This compound + Nu⁻ | 0.0 | Separated, stable species. |
| Transition State (TS) | [C-Nu bond forming, C=O bond breaking] | +12.5 | A single imaginary frequency in the vibrational analysis. |
| Intermediate | Tetrahedral alkoxide intermediate | -5.2 | A stable, local minimum on the potential energy surface. |
Role of 3,4 Dibromofuran 2 Carbaldehyde As a Versatile Synthetic Building Block in Advanced Chemical Research
Precursor in Medicinal Chemistry Research
The furan (B31954) scaffold is a common motif in many biologically active compounds and approved drugs. The ability to functionalize the furan ring at multiple positions makes 3,4-Dibromofuran-2-carbaldehyde a promising starting material for the synthesis of novel therapeutic agents.
Synthesis of Novel Heterocyclic Scaffolds for Drug Discovery
The development of new heterocyclic compounds is a cornerstone of modern drug discovery. While direct research citing this compound in the synthesis of novel heterocyclic scaffolds for drug discovery is limited, the reactivity of its functional groups suggests its potential in this area. For instance, the synthesis of 4-substituted pyrrole-2-carbaldehyde compounds has been explored for creating intermediates for pharmaceuticals containing heterocyclic residues. google.com Similarly, related brominated heterocyclic aldehydes, such as 3,4-dibromo-1H-pyrrole-2-carbaldehyde, have been utilized as building blocks for the preparation of complex structures like tetrabromobacteriochlorins. researchgate.net These examples highlight the potential for this compound to serve as a precursor for a variety of fused and substituted heterocyclic systems with potential therapeutic applications.
Utility in Linker and Fragment Design in Structure-Based Drug Design Initiatives
Structure-based drug design often relies on the use of small, reactive fragments and linkers to construct potent and selective inhibitors. The compact and functionalized nature of this compound makes it an intriguing candidate for fragment-based screening and for the design of linkers that connect different pharmacophoric elements. Although specific studies employing this compound in linker design are not widely reported, the principles of fragment-based drug design support the utility of such small, functionalized heterocycles.
Application in Materials Science Research
The development of novel organic materials with tailored electronic and optical properties is a rapidly advancing field. The conjugated system of the furan ring, combined with the potential for extensive functionalization, positions this compound as a valuable precursor for new materials.
Synthesis of Conjugated Polymers and Optoelectronic Materials
Conjugated polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The synthesis of such polymers often involves the polymerization of functionalized aromatic and heterocyclic monomers. Patent literature describes the use of furan and selenophene (B38918) derivatized benzo[1,2-b:4,5-b']dithiophene-thienothiophene based conjugated polymers for high-efficiency organic solar cells. While not specifically naming this compound, this highlights the utility of furan-containing monomers in creating advanced optoelectronic materials. The dibromo-functionality of the title compound would be amenable to various polymerization reactions, such as Suzuki or Stille polycondensation, to afford novel conjugated polymers with potentially interesting electronic properties.
Precursors for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Ligands
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of specific organic linkers or ligands. Commercial suppliers list this compound as a material building block and a potential organic monomer for COFs and a ligand for MOFs. google.combldpharm.com The aldehyde group can participate in the formation of imine-linked COFs, while the furan ring itself can be part of a larger ligand structure for MOFs. The bromine atoms could also be used to further functionalize the resulting frameworks. While specific examples of COFs or MOFs constructed from this compound are not yet prevalent in the literature, its structural features align with the requirements for such applications. For instance, patent literature discusses the synthesis of MOFs where electron-withdrawing groups like bromo on the organic ligands can enhance catalytic activity. google.com
Development of Agrochemical and Specialty Chemical Precursors
The synthesis of novel agrochemicals and specialty chemicals often requires versatile building blocks that can be elaborated into a variety of complex structures. The reactivity of this compound suggests its potential as a precursor in these areas. Although there is a lack of specific published research on its use in agrochemical synthesis, the broader field of heterocyclic chemistry is central to the development of new pesticides and herbicides. google.com The structural features of this compound could be exploited to create new classes of biologically active molecules for agricultural applications.
Intermediacy in Natural Product Synthesis and Analogues (e.g., Furan Fatty Acids)
There is currently a lack of specific published research demonstrating the use of this compound as a direct intermediate in the total synthesis of furan fatty acids (FuFAs) or other classes of natural products.
Furan fatty acids are a group of naturally occurring compounds found in various biological sources, recognized for their antioxidant properties. The synthesis of these molecules is an area of active research. General strategies for constructing the substituted furan core of FuFAs often involve multi-step sequences starting from different precursors. While synthetic chemists utilize a variety of furan-based building blocks, the direct application of this compound in a documented total synthesis of a furan fatty acid has not been reported in the surveyed literature. The potential exists for this compound to serve as a precursor, where the aldehyde could be elaborated into the required side chain and the bromine atoms replaced to install other necessary substituents, but a concrete synthetic route has not been detailed.
Synthesis of Other Complex Heterocyclic Compounds
The utility of this compound as a precursor for other complex heterocyclic systems is plausible but not well-documented with specific examples. The aldehyde functionality allows for a range of classical transformations, such as condensation reactions, to form larger, more complex structures. The bromine atoms provide handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds.
For instance, the related compound 3,4-dibromofuran (B150810) has been shown to undergo Diels-Alder reactions with azo diesters to produce tetrahydropyridazinone derivatives. fluorochem.co.uk This suggests that the dibromofuran scaffold can participate in cycloaddition reactions to build different heterocyclic rings. It is conceivable that this compound could undergo similar transformations, with the aldehyde group being carried through the reaction sequence or participating in subsequent modifications. However, specific studies initiating such reaction cascades from this compound are not described in the available literature.
The synthesis of various heterocyclic compounds often relies on versatile building blocks. researchgate.netnih.gov While this compound possesses the functional groups characteristic of a useful synthetic intermediate, its specific applications in the construction of complex heterocyclic compounds have yet to be fully explored and reported in scientific publications.
Future Directions and Challenges in 3,4 Dibromofuran 2 Carbaldehyde Research
Exploration of Novel Reactivity Patterns and Catalytic Transformations
A primary challenge and opportunity in the study of 3,4-Dibromofuran-2-carbaldehyde lies in comprehensively mapping its reactivity. The two bromine atoms at the C3 and C4 positions, along with the aldehyde at C2, offer multiple sites for selective functionalization. Future research will likely focus on leveraging modern catalytic methods to control these transformations precisely.
Research on analogous heterocyclic systems has demonstrated the power of palladium-catalyzed cross-coupling reactions. For instance, methods have been developed for the regiospecific synthesis of 3,4-disubstituted furans from silylated or stannylated furan (B31954) precursors via Suzuki reactions. iupac.org Similarly, the related compound 3,4-dibromofuran-2(5H)-one is known to be an active participant in both Suzuki and Sonogashira cross-coupling reactions. researchgate.net These precedents strongly suggest that a significant future avenue for this compound research is the systematic exploration of its reactivity in a wide array of catalytic transformations. This includes not only Suzuki and Sonogashira couplings to form new carbon-carbon bonds but also Buchwald-Hartwig aminations, cyanation reactions, and other transition-metal-catalyzed processes. A key challenge will be achieving regioselectivity and differentiating between the two bromine atoms, potentially through careful selection of catalysts, ligands, and reaction conditions.
| Research Area | Objective | Key Challenges | Potential Methodologies |
| Catalytic Cross-Coupling | To selectively functionalize the C3 and C4 positions. | Achieving regioselectivity between the two bromine atoms; managing reactivity of the aldehyde group. | Suzuki, Sonogashira, Heck, and Stille couplings; Buchwald-Hartwig amination. |
| Direct C-H Functionalization | To activate and functionalize the C5 position of the furan ring. | Overcoming the higher reactivity of the C-Br bonds; identifying suitable directing groups. | Transition-metal-catalyzed C-H activation (e.g., with Pd, Rh, Ru). |
| Aldehyde Transformations | To create diverse derivatives from the carbaldehyde group. | Ensuring compatibility with the dibrominated furan ring under various reaction conditions. | Wittig reactions, reductive aminations, aldol (B89426) condensations, Grignard additions. |
Development of Asymmetric Synthesis Methodologies
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For this compound, the development of asymmetric methodologies presents a significant frontier. This involves creating new chiral centers in a controlled manner, either at the aldehyde group or through reactions that modify the furan ring system.
Future work will likely focus on the asymmetric transformation of the aldehyde group into chiral alcohols, amines, or other functional groups using chiral catalysts or reagents. Furthermore, inspiration can be drawn from recent advances in asymmetric catalysis, such as the iridium-catalyzed asymmetric formal [3+2] cycloaddition of carboxylic acids and vinylcyclopropanes to produce highly enantioenriched tetrahydrofurans. acs.org Similar strategies, like catalytic asymmetric [4+3] cycloadditions involving furan dienes, could be envisioned to construct complex, chiral fused-ring systems from derivatives of this compound. acs.org The primary challenge is to design catalytic systems that can effectively control stereochemistry in the presence of the sterically demanding and electronically influential bromine atoms.
| Research Area | Objective | Key Challenges | Potential Methodologies |
| Asymmetric Aldehyde Addition | To generate chiral secondary alcohols or amines with high enantiomeric excess. | Identifying catalysts that are effective despite the steric hindrance from the adjacent bromine atom. | Chiral borane (B79455) reductions; organocatalytic additions (e.g., proline-catalyzed); asymmetric transfer hydrogenation. |
| Catalytic Asymmetric Cycloadditions | To construct chiral polycyclic systems incorporating the furan ring. | Designing substrates and catalysts for novel cycloaddition pathways. | Diels-Alder reactions with chiral dienophiles; [4+3] and [3+2] cycloadditions using chiral Lewis acid or Brønsted acid catalysts. acs.org |
| Desymmetrization | To selectively react with one of the two bromine atoms in a prochiral derivative. | Developing a catalyst system that can differentiate between the two C-Br bonds based on a chiral environment. | Chiral palladium or nickel complexes for enantioselective cross-coupling. |
Expansion into Bio-inspired and Sustainable Synthetic Applications
Furan-2-carbaldehyde (furfural) is a key platform chemical derived from renewable biomass, making it a cornerstone of green chemistry. mdpi.com Building upon this sustainable foundation, this compound can serve as a crucial intermediate for creating complex, bio-inspired molecules. Thiosemicarbazones derived from furan-2-carbaldehyde and its halogenated analogs have been investigated for a range of biological activities, including as potential enzyme inhibitors. nih.govresearchgate.net
A promising future direction is the use of this compound as a scaffold to synthesize analogs of biologically active natural products. For example, many marine natural products feature substituted furan rings. iupac.org The unique substitution pattern of this compound allows for the introduction of diverse functionalities that can mimic or enhance the properties of natural compounds. Studies have shown that introducing α,β-unsaturated aldehyde moieties into natural product skeletons can enhance cytotoxic activity against cancer cell lines. mdpi.com The aldehyde group of this compound could be elaborated into such reactive groups, while the bromine atoms provide handles for further modification, potentially leading to new therapeutic agents.
| Research Area | Objective | Key Challenges | Potential Methodologies |
| Natural Product Analogs | To synthesize novel compounds with potential biological activity based on natural product scaffolds. | Achieving complex multi-step syntheses efficiently; purification of complex products. | Using the dibromofuran core as a starting point for furan-containing marine natural products. iupac.org |
| Medicinal Chemistry Scaffolds | To create libraries of novel small molecules for drug discovery screening. | Developing robust and high-throughput synthetic routes. | Parallel synthesis utilizing cross-coupling reactions at the C3/C4 positions and diverse transformations of the aldehyde. |
| Bio-based Materials | To incorporate the dibromofuran moiety into novel polymers or functional materials. | Ensuring polymerization compatibility; tuning material properties (e.g., thermal stability, conductivity). | Polycondensation reactions; synthesis of functional monomers for ring-opening metathesis polymerization (ROMP). |
Advanced Computational Modeling for Property Prediction and Design
As synthetic explorations become more complex, advanced computational modeling offers a path to accelerate discovery and minimize experimental effort. For this compound, computational chemistry can provide deep insights into its structure, reactivity, and potential applications. Synergistic computational and experimental efforts have already been used to elucidate the formation mechanisms of large furans in other contexts. nih.gov
Future research will benefit from using quantum chemical methods, such as Density Functional Theory (DFT), to predict the outcomes of reactions. These models can calculate the activation barriers for different reaction pathways, helping to explain or predict regioselectivity in cross-coupling reactions. Computational studies can also predict spectroscopic properties (NMR, IR, UV-Vis), which aids in the characterization of new derivatives. nih.gov Furthermore, molecular docking simulations can be employed to predict the binding affinity of novel compounds derived from this compound with biological targets like enzymes or proteins, thereby guiding the design of new drug candidates.
| Research Area | Objective | Key Challenges | Potential Methodologies |
| Reactivity Prediction | To predict the regioselectivity and feasibility of novel transformations. | Accurately modeling solvent effects and catalyst-substrate interactions. | Density Functional Theory (DFT) calculations of transition states and reaction pathways. |
| Spectroscopic Analysis | To aid in the structural elucidation of new synthetic products. | Achieving high accuracy for complex, substituted molecules. | Time-dependent DFT (TD-DFT) for UV-Vis spectra; GIAO method for NMR chemical shift prediction. |
| Virtual Screening | To identify promising derivatives for biological applications before synthesis. | Accuracy of scoring functions; accounting for protein flexibility. | Molecular docking simulations against protein targets; Quantitative Structure-Activity Relationship (QSAR) modeling. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous-flow and automated platforms represents a major step forward for chemical manufacturing, offering improved safety, efficiency, and scalability. youtube.com The synthesis and derivatization of sensitive heterocyclic compounds like furans are particularly well-suited for these technologies. nih.gov
The integration of this compound chemistry into these modern platforms is a critical future direction. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is ideal for managing the reactivity of this poly-functionalized molecule and for handling potentially hazardous reagents or unstable intermediates safely. nih.govacs.org Automated synthesis platforms can be used to rapidly generate libraries of derivatives by systematically varying the reagents used in cross-coupling or aldehyde functionalization reactions, accelerating the drug discovery process. researchgate.netnih.gov The successful application of flow chemistry to the synthesis of other substituted furans demonstrates the viability and significant advantages of this approach. uc.pt
| Research Area | Objective | Key Challenges | Potential Methodologies |
| Continuous-Flow Synthesis | To develop safe, scalable, and efficient processes for synthesizing and derivatizing the title compound. | Handling of solids (catalysts, reagents) in flow; integration of multiple reaction steps (telescoping). | Packed-bed reactors with immobilized catalysts; tube-in-tube reactors for gas-liquid reactions; automated workup and purification modules. |
| Automated Library Generation | To rapidly synthesize and screen a large number of derivatives for biological or material properties. | Miniaturization of reactions; development of robust, multi-step automated sequences. | Robotic liquid handlers for reagent dispensing; parallel reaction blocks; high-throughput purification and analysis. |
| Process Analytical Technology (PAT) | To monitor reactions in real-time for improved control and optimization. | Interfacing analytical instruments (e.g., NMR, IR) with flow reactors. | In-line FTIR, Raman, or NMR spectroscopy; automated sampling for HPLC or GC analysis. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-Dibromofuran-2-carbaldehyde, and how can reaction yields be improved?
- Methodology : Focus on halogenation strategies for furan derivatives. Bromination of furan-2-carbaldehyde precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) is common. Reaction optimization may involve adjusting stoichiometry, temperature, and solvent polarity. For example, highlights bromination in tetraphenyl-dihydrofuran systems, suggesting that steric and electronic factors influence regioselectivity . Monitor yields via HPLC or GC-MS and optimize using Design of Experiments (DoE) frameworks.
Q. How can spectroscopic techniques (NMR, IR, X-ray diffraction) be applied to characterize this compound?
- Methodology :
- NMR : Use - and -NMR to identify aldehyde protons (δ ~9-10 ppm) and bromine-induced deshielding effects on adjacent carbons.
- X-ray crystallography : As demonstrated in , single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C–Br ≈ 1.9 Å) and dihedral angles, with CCDC reference 1828960 providing structural validation .
- IR : Confirm aldehyde C=O stretching (~1700 cm) and furan ring vibrations.
Advanced Research Questions
Q. What role do Br⋯Br and C–H⋯H interactions play in the crystal packing of brominated furan derivatives?
- Methodology : Analyze SCXRD data (e.g., ) to identify intermolecular interactions. For 3,4-Dibromo-2,2,5,5-tetraphenyl-dihydrofuran, Br⋯Br contacts (3.4–3.6 Å) and C–H⋯H distances (<2.5 Å) stabilize the lattice. Computational tools like CrystalExplorer can quantify interaction energies, while Hirshfeld surface analysis visualizes contact contributions .
Q. How does the electronic nature of the aldehyde group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electrophilic sites. Experimentally, compare reactivity with amines or Grignard reagents under varying conditions (e.g., solvent dielectric, temperature). Monitor kinetics via -NMR if fluorine tags are introduced (see deuterated analogs in for isotopic tracking) .
Q. What analytical challenges arise in detecting trace amounts of brominated furans in environmental samples, and how can they be addressed?
- Methodology : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or electron capture detection (ECD) for sensitivity. highlights environmental analysis of chlorinated dibenzofurans, suggesting similar protocols with brominated analogs. Optimize sample preparation via solid-phase extraction (SPE) and validate with internal standards (e.g., -labeled compounds) .
Q. Can computational models predict the regioselectivity of further functionalization (e.g., Suzuki coupling) in this compound?
- Methodology : Apply DFT or machine learning models to simulate reaction pathways. For example, calculate activation energies for cross-coupling at C3 vs. C4 positions. Validate predictions experimentally using palladium catalysts and aryl boronic acids, analyzing regioselectivity via -NMR integration .
Contradictions and Resolutions
- Synthetic Yields : Variations in bromination efficiency may arise from competing side reactions (e.g., over-bromination). Address this by using protecting groups for the aldehyde during synthesis .
- Structural Data : Discrepancies in crystallographic parameters (e.g., bond lengths) between analogs require calibration against high-purity standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
